Cas no 1261450-39-8 (3-Hydroxy-4-methyl-2-(2-(trifluoromethoxy)phenyl)pyridine)

3-Hydroxy-4-methyl-2-(2-(trifluoromethoxy)phenyl)pyridine structure
1261450-39-8 structure
Product name:3-Hydroxy-4-methyl-2-(2-(trifluoromethoxy)phenyl)pyridine
CAS No:1261450-39-8
MF:C13H10F3NO2
Molecular Weight:269.219213962555
CID:4920779

3-Hydroxy-4-methyl-2-(2-(trifluoromethoxy)phenyl)pyridine 化学的及び物理的性質

名前と識別子

    • 3-Hydroxy-4-methyl-2-(2-(trifluoromethoxy)phenyl)pyridine
    • インチ: 1S/C13H10F3NO2/c1-8-6-7-17-11(12(8)18)9-4-2-3-5-10(9)19-13(14,15)16/h2-7,18H,1H3
    • InChIKey: KIORIGHOHIOERS-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC=CC=1C1C(=C(C)C=CN=1)O)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 298
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 42.4

3-Hydroxy-4-methyl-2-(2-(trifluoromethoxy)phenyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A024001187-1g
3-Hydroxy-4-methyl-2-(2-(trifluoromethoxy)phenyl)pyridine
1261450-39-8 97%
1g
$1797.60 2023-09-03
Alichem
A024001187-500mg
3-Hydroxy-4-methyl-2-(2-(trifluoromethoxy)phenyl)pyridine
1261450-39-8 97%
500mg
$999.60 2023-09-03
Alichem
A024001187-250mg
3-Hydroxy-4-methyl-2-(2-(trifluoromethoxy)phenyl)pyridine
1261450-39-8 97%
250mg
$673.20 2023-09-03

3-Hydroxy-4-methyl-2-(2-(trifluoromethoxy)phenyl)pyridine 関連文献

3-Hydroxy-4-methyl-2-(2-(trifluoromethoxy)phenyl)pyridineに関する追加情報

3-Hydroxy-4-methyl-2-(2-(trifluoromethoxy)phenyl)pyridine (CAS No. 1261450-39-8): A Comprehensive Overview

3-Hydroxy-4-methyl-2-(2-(trifluoromethoxy)phenyl)pyridine, identified by its CAS number 1261450-39-8, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the pyridine class of heterocyclic aromatic organic compounds, which are widely recognized for their diverse biological activities and applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a hydroxyl group, a methyl group, and a trifluoromethoxy substituent on a phenyl ring attached to a pyridine core, contribute to its unique chemical properties and potential therapeutic benefits.

The< strong> trifluoromethoxy group is a key feature that enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development. This group also influences the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. The< strong> hydroxyl and< strong> methyl groups further modulate the compound's solubility and binding affinity, making it suitable for various pharmacological applications.

In recent years, there has been growing interest in pyridine derivatives due to their potential in treating a wide range of diseases. Studies have shown that compounds containing the pyridine scaffold exhibit significant activity against various biological targets, including enzymes and receptors involved in cancer, inflammation, and neurodegenerative disorders. The< strong> 3-Hydroxy-4-methyl-2-(2-(trifluoromethoxy)phenyl)pyridine structure has been investigated for its potential role in modulating these pathways.

One of the most compelling aspects of this compound is its potential application in oncology research. Recent studies have demonstrated that pyridine derivatives can inhibit key enzymes involved in tumor growth and progression. The< strong> trifluoromethoxy group, in particular, has been shown to enhance the binding affinity of these compounds to their target proteins, leading to more effective inhibition. Preclinical studies using analogs of< strong> 3-Hydroxy-4-methyl-2-(2-(trifluoromethoxy)phenyl)pyridine have shown promising results in reducing tumor size and delaying disease progression in animal models.

The< strong> hydroxyl group in this molecule also plays a crucial role in its biological activity. This functional group can participate in hydrogen bonding interactions with biological targets, enhancing the compound's binding affinity and selectivity. Additionally, the< strong> methyl group can influence the conformational flexibility of the molecule, affecting its ability to interact with biological targets. These structural features make< strong> 3-Hydroxy-4-methyl-2-(2-(trifluoromethoxy)phenyl)pyridine a versatile scaffold for drug discovery.

In addition to its potential in oncology, this compound has also been explored for its anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders, diabetes, and autoimmune conditions. Studies have shown that pyridine derivatives can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The< strong> trifluoromethoxy group enhances the potency of these compounds by improving their metabolic stability and lipophilicity.

The synthesis of< strong> 3-Hydroxy-4-methyl-2-(2-(trifluoromethoxy)phenyl)pyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the functionalization of a pyridine core followed by the introduction of the< strong> hydroxyl,< strong> methyl, and< strong> trifluoromethoxy groups at specific positions on the phenyl ring. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions are often employed to achieve regioselective functionalization.

The pharmacokinetic properties of this compound are also an important consideration in drug development. Studies have shown that pyridine derivatives generally exhibit good oral bioavailability due to their favorable solubility and metabolic stability. The< strong> trifluoromethoxy group enhances lipophilicity, while the< strong> hydroxyl group can improve solubility in water-based environments. These properties make< strong> 3-Hydroxy-4-methyl-2-(2-(trifluoromethoxy)phenyl)pyridine a promising candidate for further development as an oral therapeutic agent.

In conclusion,< strong> 3-Hydroxy-4-methyl-2-(2-(trifluoromethoxy)phenyl)pyridine, with its CAS number CAS No. 1261450-39-8, represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a versatile scaffold for drug discovery with potential applications in oncology, anti-inflammation, and other therapeutic areas. Further research is warranted to fully explore its pharmacological properties and develop novel therapeutic agents based on this promising compound.

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